molecular formula C11H18 B14646370 Cyclohexene, 3-(3-methyl-1-butenyl)-, (E)- CAS No. 56030-49-0

Cyclohexene, 3-(3-methyl-1-butenyl)-, (E)-

Cat. No.: B14646370
CAS No.: 56030-49-0
M. Wt: 150.26 g/mol
InChI Key: XWVWXPKJWOGGIG-CMDGGOBGSA-N
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Description

Cyclohexene, 3-(3-methyl-1-butenyl)-, (E)- is an organic compound with the molecular formula C11H18 It is a derivative of cyclohexene, featuring a 3-methyl-1-butenyl substituent at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexene, 3-(3-methyl-1-butenyl)-, (E)- typically involves the reaction of cyclohexene with 3-methyl-1-butenyl halides under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Cyclohexene, 3-(3-methyl-1-butenyl)-, (E)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. The use of continuous flow reactors enhances the efficiency and yield of the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 3-(3-methyl-1-butenyl)-, (E)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into saturated hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur at the 3-methyl-1-butenyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Sodium hydroxide in an organic solvent like dichloromethane.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Cyclohexene, 3-(3-methyl-1-butenyl)-, (E)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexene, 3-(3-methyl-1-butenyl)-, (E)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene, 3-methyl-: A similar compound with a methyl group at the third position.

    3-Methyl-3-cyclohexen-1-one: A compound with a similar structure but with a ketone functional group.

Uniqueness

Cyclohexene, 3-(3-methyl-1-butenyl)-, (E)- is unique due to its specific substituent at the third position, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

56030-49-0

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

3-[(E)-3-methylbut-1-enyl]cyclohexene

InChI

InChI=1S/C11H18/c1-10(2)8-9-11-6-4-3-5-7-11/h4,6,8-11H,3,5,7H2,1-2H3/b9-8+

InChI Key

XWVWXPKJWOGGIG-CMDGGOBGSA-N

Isomeric SMILES

CC(C)/C=C/C1CCCC=C1

Canonical SMILES

CC(C)C=CC1CCCC=C1

Origin of Product

United States

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